(E)-4-methoxy-2-(((4-methylpyridin-2-yl)imino)methyl)phenol
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Overview
Description
(E)-4-methoxy-2-(((4-methylpyridin-2-yl)imino)methyl)phenol is a Schiff base compound, which is a type of imine Schiff bases are formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-methoxy-2-(((4-methylpyridin-2-yl)imino)methyl)phenol typically involves the condensation reaction between 4-methoxy-2-hydroxybenzaldehyde and 4-methyl-2-aminopyridine. The reaction is usually carried out in an ethanol solution, where the aldehyde and amine are mixed and stirred at room temperature. The reaction mixture is then allowed to evaporate slowly, leading to the formation of the Schiff base compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach for synthesizing Schiff bases involves similar condensation reactions under controlled conditions. Industrial processes may employ catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-4-methoxy-2-(((4-methylpyridin-2-yl)imino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy and imine groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(E)-4-methoxy-2-(((4-methylpyridin-2-yl)imino)methyl)phenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Medicine: Schiff bases, including this compound, are studied for their antimicrobial, antifungal, and anticancer properties.
Industry: The compound can be used in the development of sensors and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (E)-4-methoxy-2-(((4-methylpyridin-2-yl)imino)methyl)phenol involves its ability to coordinate with metal ions. The imine group (-C=N-) and the hydroxyl group (-OH) can form stable complexes with metal ions, which can alter the compound’s photophysical properties. This coordination ability is crucial for its applications as a fluorescent probe and in biological assays .
Comparison with Similar Compounds
Similar Compounds
(E)-4-chloro-2-(((5-methylpyridin-2-yl)imino)methyl)phenol: This compound has a similar structure but with a chlorine atom instead of a methoxy group.
(E)-4-bromo-2-(((5-methylpyridin-2-yl)imino)methyl)phenol: Similar structure with a bromine atom.
Uniqueness
(E)-4-methoxy-2-(((4-methylpyridin-2-yl)imino)methyl)phenol is unique due to its methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific photophysical properties .
Properties
IUPAC Name |
4-methoxy-2-[(4-methylpyridin-2-yl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-5-6-15-14(7-10)16-9-11-8-12(18-2)3-4-13(11)17/h3-9,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIVLNXCGFAGSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N=CC2=C(C=CC(=C2)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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